molecular formula C16H21NO5 B13472660 2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid

2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid

Cat. No.: B13472660
M. Wt: 307.34 g/mol
InChI Key: WFRLYMYOPGDUGJ-UHFFFAOYSA-N
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Description

2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid is a complex organic compound that features a tert-butoxycarbonyl group, a tetrahydroquinoline ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid typically involves multiple steps. One common method includes the protection of the amine group in the tetrahydroquinoline ring using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected intermediate is then reacted with bromoacetic acid under basic conditions to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing an active amine that can participate in further reactions. The tetrahydroquinoline ring may interact with biological receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid is unique due to the presence of the tetrahydroquinoline ring, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]oxy]acetic acid

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-4-5-11-9-12(6-7-13(11)17)21-10-14(18)19/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,19)

InChI Key

WFRLYMYOPGDUGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)OCC(=O)O

Origin of Product

United States

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